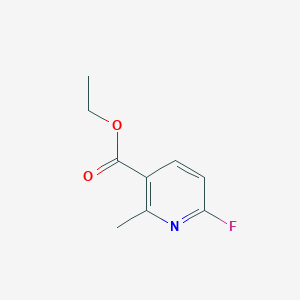

Ethyl 6-fluoro-2-methylnicotinate

描述

属性

IUPAC Name |

ethyl 6-fluoro-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-3-13-9(12)7-4-5-8(10)11-6(7)2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYOMNUBOBEYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of Ethyl 6-fluoro-2-methylnicotinate typically involves the esterification of 6-fluoro-2-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反应分析

Ethyl 6-fluoro-2-methylnicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Ethyl 6-fluoro-2-methylnicotinate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

作用机制

The mechanism of action of Ethyl 6-fluoro-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The ester group facilitates its absorption and distribution within biological systems. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic and signaling pathways .

相似化合物的比较

Key Structural and Functional Differences

- Ester Chain Length : Ethyl esters (e.g., this compound) exhibit higher lipophilicity compared to methyl esters (e.g., mthis compound), enhancing blood-brain barrier penetration in drug candidates .

- Acid vs. Ester: The carboxylic acid derivative (6-fluoro-2-methylnicotinic acid) is more polar, limiting its use in non-polar environments but favoring ionic interactions in enzymatic assays .

生物活性

Ethyl 6-fluoro-2-methylnicotinate (EFMN) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article delves into the biological activity of EFMN, focusing on its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound belongs to the class of nicotinic acid esters. Its chemical structure includes a fluorine atom at the 6-position and an ethyl ester group, which enhances its stability and bioavailability. The molecular formula is , with a molecular weight of approximately 185.18 g/mol.

The biological activity of EFMN is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the fluorine atom enhances the compound's reactivity and stability, allowing it to participate in various biochemical processes. The ester group facilitates absorption and distribution within biological systems. Although detailed studies are ongoing, it is believed that EFMN may modulate enzyme activity or bind to receptors involved in metabolic and signaling pathways.

Antimicrobial Properties

Research indicates that EFMN exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have shown that EFMN can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The exact mechanism by which EFMN exerts its antimicrobial effects is still being elucidated; however, it is hypothesized that it disrupts bacterial cell membranes or interferes with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In addition to its antimicrobial properties, EFMN has been studied for its anti-inflammatory effects. Preliminary studies suggest that EFMN can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes it a potential candidate for treating inflammatory diseases, although further research is needed to confirm these effects and understand the underlying mechanisms.

In Vitro Studies

A series of in vitro experiments have demonstrated the effectiveness of EFMN against various microbial strains. For instance:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that EFMN possesses varying degrees of efficacy against different pathogens, suggesting its potential utility in clinical settings.

In Vivo Studies

Animal model studies have shown promising results regarding the anti-inflammatory properties of EFMN. In a study involving induced paw edema in rats, administration of EFMN significantly reduced swelling compared to control groups. The reduction in edema was associated with decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating that EFMN may effectively modulate inflammatory responses.

常见问题

Q. Answer :

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

- Hydrolytic stability : Monitor ester hydrolysis via HPLC under acidic/basic conditions (pH 1–14) at 25°C and 40°C .

- Light sensitivity : UV-Vis spectroscopy to track photodegradation under controlled irradiation .

Documentation : Include stability data in tables (e.g., half-life at different pH levels) to guide storage recommendations .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Answer :

- DFT calculations : Use Gaussian or similar software to model electron density maps, identifying electrophilic centers (e.g., fluorine substitution effects) .

- Reaction mechanisms : Simulate transition states for SNAr (nucleophilic aromatic substitution) at the 6-fluoro position. Compare activation energies with experimental kinetics .

Validation : Cross-reference computational results with experimental kinetic data (e.g., Hammett plots) to refine models .

Advanced: How should researchers address contradictions in spectral data during structural elucidation?

Q. Answer :

- Multi-technique validation : Combine F NMR, 2D-COSY, and X-ray crystallography to resolve ambiguities (e.g., fluorine coupling vs. methyl group steric effects) .

- Error analysis : Quantify instrument precision (e.g., NMR signal-to-noise ratios) and sample purity impacts .

Case study : If C NMR conflicts with MS data, re-examine synthesis intermediates for byproducts or tautomeric forms .

Advanced: What methodological considerations are essential for scaling up this compound synthesis?

Q. Answer :

- Process optimization : Screen catalysts (e.g., p-TsOH vs. H2SO4) for yield and scalability. Pilot studies should assess solvent recycling feasibility .

- Safety protocols : Mitigate hazards (e.g., ethanol flammability) using inert atmospheres and automated temperature control .

- Quality control : Implement in-line FTIR for real-time reaction monitoring .

Advanced: How can researchers design biological activity studies for this compound derivatives?

Q. Answer :

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., methyl-to-ethyl ester variations) and test against target enzymes via fluorescence assays .

- Pharmacokinetics : Use LC-MS/MS to measure plasma stability and metabolic half-life in vitro .

Ethics : Ensure compliance with institutional guidelines for handling bioactive compounds .

Advanced: What strategies resolve discrepancies between computational predictions and experimental reactivity data?

Q. Answer :

- Sensitivity analysis : Vary DFT parameters (basis sets, solvation models) to identify outliers .

- Experimental controls : Replicate reactions under anhydrous/inert conditions to exclude environmental interference .

Reporting : Disclose computational assumptions (e.g., implicit vs. explicit solvent models) to enhance transparency .

Basic: What safety protocols are recommended for handling this compound?

Q. Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Documentation : Include toxicity data (e.g., LD50 from analogs) in risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。